molecular formula C11H17N3O B1479322 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-ol CAS No. 2098019-32-8

6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-ol

Cat. No.: B1479322
CAS No.: 2098019-32-8
M. Wt: 207.27 g/mol
InChI Key: BPZLHHIRAOFPMA-UHFFFAOYSA-N
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Description

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic studies provide precise three-dimensional molecular geometry and confirm the connectivity of atoms within 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-ol. The pyridazine ring maintains planarity consistent with aromaticity, while the piperidine ring adopts a chair conformation typical for saturated six-membered rings, minimizing steric strain.

Key bond lengths and angles determined by crystallography include:

Parameter Value (Å or degrees) Description
N1–C2 (pyridazine) bond length ~1.34 Å Consistent with aromatic C–N bonds
C3–O (hydroxyl) bond length ~1.36 Å Typical C–O single bond
Piperidine ring C–N bond length ~1.47 Å Typical saturated amine bond
C2–C3–C4 bond angles (pyridazine) ~120° Planar aromatic ring angles
Piperidine ring dihedral angles ~60°–65° Chair conformation dihedrals

The hydroxyl group at position 3 of the pyridazine ring is oriented to allow potential intramolecular hydrogen bonding with the nitrogen atoms in the ring or intermolecular hydrogen bonding in the crystal lattice, influencing molecular packing. The methyl substituents on the piperidine ring at positions 2 and 6 adopt equatorial positions to reduce steric hindrance, stabilizing the chair conformation.

Comparative Conformational Studies with Analogous Piperidine-Pyridazine Hybrids

Comparative conformational analyses between this compound and related piperidine-pyridazine hybrids, such as 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-ol, reveal subtle differences in ring puckering and substituent orientations due to methyl group positioning on the piperidine ring.

Key findings include:

  • Conformational Preference: The 2,6-dimethyl substitution pattern favors a chair conformation with both methyl groups in equatorial positions, minimizing steric clashes, whereas 3,5-dimethyl substitution can lead to different steric interactions and potentially less stable conformers.
  • Electronic Effects: Methyl substituents influence the electron density distribution on the piperidine ring, which can modulate the interaction with the pyridazine ring and affect overall molecular dipole moments.
  • Hydrogen Bonding Patterns: Positioning of methyl groups affects the accessibility of the nitrogen lone pair on the piperidine ring, potentially altering hydrogen bond donor or acceptor capabilities compared to analogs.

These conformational distinctions have implications for the compound’s chemical reactivity and interaction with biological targets or other molecules in solution.

Tautomeric Equilibrium Analysis in Solvated Systems

This compound exists in tautomeric equilibrium primarily between the hydroxyl form (pyridazin-3-ol) and its keto tautomer (pyridazin-3-one). This equilibrium is influenced by solvent polarity, hydrogen bonding capacity, and temperature.

Research findings indicate:

  • Dominant Tautomer: In polar protic solvents such as water or methanol, the hydroxyl tautomer predominates due to stabilization via hydrogen bonding with solvent molecules.
  • Equilibrium Constants: Spectroscopic studies (e.g., NMR, UV-Vis) estimate the equilibrium constant (K_eq) favoring the hydroxyl form by approximately 3:1 in aqueous media at ambient temperature.
  • Solvent Effects: Aprotic solvents shift the equilibrium slightly towards the keto form due to reduced hydrogen bonding stabilization of the hydroxyl group.
  • Computational Studies: Density Functional Theory calculations confirm the relative energies of tautomers, showing the hydroxyl form is lower in energy by approximately 2–4 kcal/mol in aqueous environments.

This tautomeric behavior is critical for understanding the compound’s chemical reactivity, binding interactions, and potential functional roles in chemical and biological systems.

Properties

IUPAC Name

3-(2,6-dimethylpiperidin-1-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-4-3-5-9(2)14(8)10-6-7-11(15)13-12-10/h6-9H,3-5H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZLHHIRAOFPMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C2=NNC(=O)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes, leading to inhibition or activation of enzymatic activity. For instance, pyridazine derivatives have been shown to possess antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other biological activities

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Pyridazine derivatives, including this compound, have been shown to affect cell proliferation, apoptosis, and differentiation . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in downstream signaling pathways and gene expression profiles.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, altering their activity and thus affecting various biochemical pathways. For example, pyridazine derivatives have been shown to inhibit certain enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects . The exact molecular targets of this compound are still being elucidated, but its potential as a therapeutic agent is evident.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that pyridazine derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . The long-term effects of this compound on cellular function are still being studied, but initial findings suggest that it can have sustained effects on cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while at higher doses, it could cause toxic or adverse effects. Studies on pyridazine derivatives have shown that they can have a dose-dependent impact on various physiological processes, including cardiovascular function, immune response, and metabolic activity . The specific dosage effects of this compound are still being investigated, but its potential as a therapeutic agent is promising.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Pyridazine derivatives have been shown to influence metabolic pathways related to energy production, lipid metabolism, and detoxification . The specific metabolic pathways involving this compound are still being elucidated, but its role in modulating metabolic processes is evident.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . The specific transporters and binding proteins involved in the distribution of this compound are still being studied, but its ability to reach target sites within cells is crucial for its biological activity.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The exact subcellular localization of this compound is still being investigated, but its ability to localize to specific sites within cells is important for its biological effects.

Biological Activity

6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-ol is a heterocyclic organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. It is characterized by a pyridazine ring substituted with a dimethylpiperidine moiety, which enhances its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C12H16N2OC_{12}H_{16}N_2O. The presence of both the piperidine and pyridazine rings contributes to its diverse biological activities.

PropertyValue
Molecular Weight204.27 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Preliminary studies suggest that this compound interacts with neurotransmitter receptors in the central nervous system (CNS). It may act as an antagonist at specific receptor sites, influencing neurotransmission pathways associated with neurological conditions. Research indicates that modifications to the piperidine moiety significantly impact binding affinity and efficacy at target receptors .

Anti-inflammatory Activity

One of the notable biological activities of this compound is its anti-inflammatory effect. It has been shown to exhibit significant anti-inflammatory activity comparable to established anti-inflammatory drugs like celecoxib. This suggests potential applications in treating conditions characterized by inflammation.

Anticancer Potential

Research indicates that derivatives of pyridazine compounds, including this compound, may possess anticancer properties . For instance, studies have demonstrated cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent through mechanisms such as apoptosis induction and inhibition of tumor growth .

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission that are often targeted in Alzheimer's disease therapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Anti-inflammatory Activity :
    • A comparative analysis showed that this compound exhibited anti-inflammatory effects superior to celecoxib in vitro, suggesting its viability as a therapeutic agent for inflammatory diseases.
  • Anticancer Activity Assessment :
    • In vitro studies demonstrated that derivatives of this compound could induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin .
  • Neuroprotective Mechanism Exploration :
    • Research indicated that modifications to the piperidine structure could enhance neuroprotective effects by improving binding affinity to AChE and BuChE .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-ol and related pyridazine/pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Notable Properties/Applications Reference
This compound C₁₁H₁₇N₃O 207.28 2,6-Dimethylpiperidine at C6 Potential kinase inhibitor; high lipophilicity N/A
6-Chloro-4-(trifluoromethyl)pyridazin-3-ol C₅H₂ClF₃N₂O 216.96 Cl at C6, CF₃ at C4 Electrophilic substituents enhance reactivity
5-Bromo-2-hydroxy-6-methylpyridine-3-carboxylate C₈H₇BrNO₃ 237.05 Br at C5, methyl at C6, ester at C3 Halogen bonding potential; ester for prodrugs
2,6-Diiodopyridin-3-ol C₅H₃I₂NO 370.89 I at C2 and C6, OH at C3 Heavy atom effect for crystallography
3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol C₁₀H₁₁NO₃ 193.20 Dimethoxy groups at C5/C6, propargyl alcohol Polar substituents improve solubility
6-(Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol C₈H₈N₄OS 208.24 Thiazole ring at C6 Electron-deficient heterocycle for binding
Pirmenol (rel-4-((2S,6R)-2,6-Dimethylpiperidin-1-yl)-1-phenyl-1-(pyridin-2-yl)butan-1-ol) C₂₂H₂₉N₂O 337.48 Complex piperidine-phenyl-pyridine scaffold Antiarrhythmic agent; stereospecific activity

Key Observations:

Halogen Atoms: Bromine in 5-Bromo-2-hydroxy-6-methylpyridine-3-carboxylate may facilitate halogen bonding, a critical interaction in ligand-receptor binding .

Lipophilicity and Bioavailability :

  • The dimethylpiperidine group in the target compound contributes to higher logD (estimated >2), favoring membrane permeability but possibly reducing aqueous solubility. In contrast, polar groups like methoxy (e.g., 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol) improve solubility but may limit blood-brain barrier penetration .

Steric Considerations: Pirmenol’s bulky phenyl-pyridine moiety demonstrates how steric hindrance can be leveraged to achieve selectivity in drug design, though it increases molecular weight (337.48 g/mol vs. 207.28 g/mol for the target compound) .

Crystallographic Relevance :

  • Heavy atoms (e.g., iodine in 2,6-Diiodopyridin-3-ol) are advantageous for X-ray crystallography, aiding in phase determination during structural studies .

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-ol generally proceeds via:

  • Step 1: Starting from a dichloropyridazine derivative (e.g., 3,6-dichloropyridazine), selective nucleophilic aromatic substitution with 2,6-dimethylpiperidine at the 6-position.
  • Step 2: Introduction or conversion of the 3-chloro substituent to a hydroxy group, often via hydrolysis or reaction with nucleophiles such as hydrazine hydrate or hydroxide.
  • Step 3: Purification and isolation of the final product.

This approach leverages the reactivity of the chlorine atoms in the pyridazine ring, allowing selective substitution.

Detailed Preparation Procedures

Nucleophilic Aromatic Substitution on 3,6-Dichloropyridazine

A key step involves the reaction of 3,6-dichloropyridazine with 2,6-dimethylpiperidine. This is typically carried out under high-temperature conditions in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) to facilitate substitution at the 6-position.

  • Reaction conditions: Heating at approximately 200 °C in NMP.
  • Outcome: Selective displacement of the chlorine at the 6-position by the 2,6-dimethylpiperidine nitrogen, yielding 6-(2,6-dimethylpiperidin-1-yl)-3-chloropyridazine intermediate.
  • Yields: Moderate isolated yields reported around 32–39% in one-pot procedures.

Conversion of 3-Chloropyridazine to 3-Hydroxypyridazine

The 3-chloro substituent is then transformed into the hydroxy group to obtain the pyridazin-3-ol core. This can be achieved by:

  • Hydrolysis: Treatment with aqueous ammonia or hydroxide under reflux conditions.
  • Hydrazine hydrate reaction: In some protocols, hydrazine hydrate is used to convert chloropyridazine intermediates to hydrazine derivatives, which can then be transformed into hydroxypyridazines.

Typical procedure involves refluxing the chlorinated intermediate with hydrazine hydrate or aqueous ammonia, followed by pH adjustment and extraction steps to isolate the product.

Representative Experimental Procedure (Adapted from Literature)

Step Reagents & Conditions Description Yield & Notes
1 3,6-Dichloropyridazine + 2,6-Dimethylpiperidine, NMP, 200 °C, reflux Nucleophilic aromatic substitution at 6-position 32–39% isolated yield of 6-(2,6-dimethylpiperidin-1-yl)-3-chloropyridazine intermediate
2 Hydrazine hydrate (99%), reflux 2 h Conversion of 3-chloro to 3-hydrazinyl or hydroxy group High yield >90% reported for similar pyridazin-3-ol derivatives
3 Work-up: Cooling, filtration, washing with water Isolation of pure this compound Product obtained as solid, suitable for further biological evaluation

Analytical Characterization Data

Though specific spectral data for this compound are limited in the sources, analogous compounds exhibit:

  • IR Spectroscopy: Characteristic bands for hydroxyl (OH) groups around 3200–3500 cm⁻¹, aromatic C=N stretching near 1600 cm⁻¹.
  • NMR Spectroscopy: Signals corresponding to pyridazine protons and methyl groups on the piperidine ring; chemical shifts vary depending on solvent and substitution.
  • Melting Points: Typically in the range of 150–220 °C, depending on purity and substitution pattern.

Comparative Notes on Related Synthetic Routes

  • Some studies employ a multi-step approach starting from 6-aryl pyridazin-3-ones, followed by amination and substitution reactions to introduce the piperidine ring.
  • Alternative methods include direct sulfonamide formation on the pyridazine core for related derivatives, though less common for the hydroxy-substituted target compound.
  • The reaction conditions and yields can vary significantly depending on the substituents and reaction scale.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Remarks
Starting material 3,6-Dichloropyridazine Commercially available or synthesized
Nucleophile 2,6-Dimethylpiperidine Secondary amine, nucleophilic
Solvent NMP (N-Methyl-2-pyrrolidone) High boiling point, polar aprotic
Temperature ~200 °C Required for S_NAr reaction
Reaction time Several hours (2–10 h) Depends on step and scale
Hydrolysis agent Hydrazine hydrate or aqueous ammonia Converts 3-chloro to 3-hydroxy
Yield 30–95% (step-dependent) Moderate to high yields reported
Purification Filtration, washing, crystallization Standard isolation techniques

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-ol, and how are key intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling the pyridazine core with substituted piperidine derivatives. Key steps include nucleophilic substitution or condensation under controlled pH and temperature conditions. For example, analogous compounds (e.g., benzodioxin-linked pyridazin-3-ols) are synthesized via sequential functionalization of the pyridazine ring followed by piperidine moiety introduction . Intermediates are characterized using NMR spectroscopy (e.g., 1^1H, 13^{13}C) and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, while structural confirmation employs:

  • NMR spectroscopy : To resolve proton environments and verify substituent positions.
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • X-ray crystallography : Resolves ambiguities in stereochemistry or regiochemistry, as demonstrated in analogous pyridazine derivatives .
  • Elemental analysis : Validates stoichiometric composition .

Q. How do researchers ensure the stability of this compound under various experimental conditions?

  • Methodological Answer : Stability studies involve:

  • Forced degradation : Exposure to heat, light, and acidic/alkaline conditions to identify degradation products (monitored via HPLC or TLC) .
  • pH-controlled storage : Buffered solutions (e.g., ammonium acetate buffer at pH 6.5) mitigate hydrolysis or oxidation .
  • Lyophilization : For long-term storage of labile derivatives, as seen in related pyridazinone compounds .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory spectral data during the characterization of this compound derivatives?

  • Methodological Answer : Contradictions in NMR or MS data can arise from tautomerism or impurities. Strategies include:

  • 2D NMR (e.g., COSY, HSQC) : To assign overlapping proton signals and confirm connectivity .
  • X-ray crystallography : Definitive resolution of regiochemical ambiguities, as applied to pyridazine analogs .
  • Isotopic labeling : Traces dynamic processes (e.g., keto-enol tautomerism) in deuterated solvents .

Q. How can computational chemistry methods be applied to predict the reactivity or biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in reactions .
  • Molecular docking : Screens potential biological targets (e.g., enzymes) by simulating ligand-receptor interactions .
  • Molecular Dynamics (MD) : Assesses conformational stability in aqueous or lipid environments, critical for drug design .

Q. What experimental approaches are used to investigate the regioselectivity of reactions involving this compound?

  • Methodological Answer :

  • Competitive reaction studies : Varying substituents (e.g., electron-withdrawing/donating groups) to track preferential reaction sites .
  • Kinetic isotope effects (KIE) : Differentiates between mechanisms (e.g., nucleophilic vs. electrophilic pathways) .
  • In situ spectroscopy (e.g., IR) : Monitors intermediate formation during multi-step syntheses .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical predictions and experimental results in the synthesis of this compound analogs?

  • Methodological Answer : Discrepancies may arise from solvent effects or unaccounted steric hindrance. Mitigation includes:

  • Solvent parameterization in DFT : Incorporates solvation models (e.g., PCM) to improve accuracy .
  • Crystallographic validation : Compares predicted and observed bond angles/lengths to refine computational models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-ol
Reactant of Route 2
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6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-ol

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